molecular formula C9H10BrFO2 B6287412 1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene CAS No. 2586126-01-2

1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene

Cat. No.: B6287412
CAS No.: 2586126-01-2
M. Wt: 249.08 g/mol
InChI Key: KWQJKPPVZVFALA-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene typically involves the bromination and fluorination of a suitable aromatic precursor. One common method involves the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxymethoxylation: The methoxymethoxy group can be introduced through a reaction with methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles or electrophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene depends on its specific application. In general, the compound can interact with various molecular targets and pathways, leading to different biological or chemical effects. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-5-fluoro-4-(methoxymethoxy)-2-propylbenzene
  • 1-Bromo-5-fluoro-4-(methoxymethoxy)-2-(trifluoromethyl)benzene

Uniqueness

1-Bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene is unique due to its specific combination of substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-bromo-5-fluoro-4-(methoxymethoxy)-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-6-3-9(13-5-12-2)8(11)4-7(6)10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQJKPPVZVFALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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